3-Oxodecanoic acid
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Overview
Description
3-Oxodecanoic acid, also known as 3-ODA, is a medium-chain fatty acid that has gained significant attention in recent years due to its potential therapeutic applications. This organic compound is a ketone derivative of decanoic acid and is found naturally in various food sources, including coconut oil, milk, and cheese. The purpose of
Scientific Research Applications
Synthesis and Chemical Applications
3-Oxodecanoic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of racemic 1,3-diacylglycerols, which are significant in lipid chemistry. This process involves adding 5-oxoheranic and 5-oxodecanoic acid to glycidol esters, catalyzed by tetraethylammonium bromide, leading to the formation of hydroxyacylglycerols upon reduction (Groot, Lok, & Ward, 1988). Additionally, the synthesis of 2-amino-8-oxodecanoic acids (Aodas), components of natural histone deacetylase inhibitors, has been achieved using 3-oxodecanoic acid derivatives (Rodriquez et al., 2006).
Biochemical Research
In biochemical research, 3-oxodecanoic acid has been involved in the study of yeast metabolism. It was observed that baker's yeast could reduce 5-oxodecanoic acid to 5-hydroxydecanoic acid, providing insights into the metabolic pathways in yeast cells (Francke, 1965).
Environmental Applications
Studies have also explored the use of 3-oxodecanoic acid in environmental contexts. The mineralization of oxalic and oxamic acids, derivatives of 3-oxodecanoic acid, has been investigated in advanced oxidation processes using boron-doped diamond anodes. This research is critical for understanding the degradation of persistent organic pollutants in water treatment processes (Garcia-Segura & Brillas, 2011).
Pharmaceutical and Medical Research
Although the request excludes drug use and dosage, it's worth noting that derivatives of 3-oxodecanoic acid, like 2-amino-8-oxodecanoic acid, have been synthesized as components of apicidins, cyclic tetrapeptides with potential pharmacological applications (Linares et al., 2006).
properties
CAS RN |
13283-92-6 |
---|---|
Product Name |
3-Oxodecanoic acid |
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-oxodecanoic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13) |
InChI Key |
YXTHWTPUTHTODU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)CC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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